3-环丁基-1,4-噻吩环己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

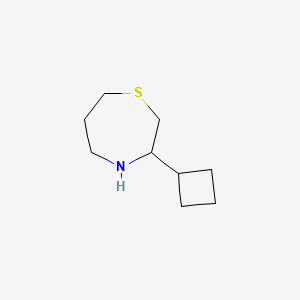

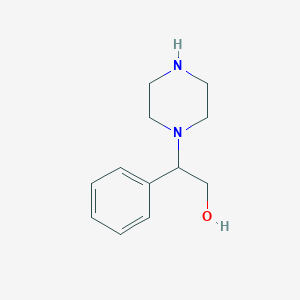

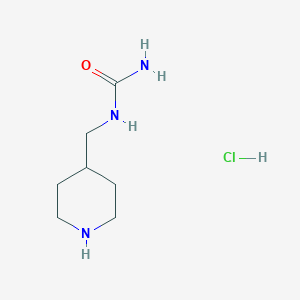

3-Cyclobutyl-1,4-thiazepane is a molecule that contains a total of 28 atoms. There are 17 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom . The molecular weight of 3-cyclobutyl-1,4-thiazepane is 171.30 .

Synthesis Analysis

A series of 1,4-thiazepanes were synthesized using gold-catalysis from 1,3-aminothioethers having two or three carbon stereocenters. The process consists of a 7-exo-dig cyclization with C-S bond formation and concomitant allyl S-to-C migration, which occurs intramolecularly .Molecular Structure Analysis

The molecular structure of 3-Cyclobutyl-1,4-thiazepane is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis

Cyclobutane-containing natural products have been synthesized using new strategies for the construction of cyclobutane rings . Ring-opening reactions via homo- or heterolysis of the spring-loaded C–C bond represent powerful tools enabling quick and efficient access to multisubstituted cyclobutane derivatives .科学研究应用

合成与化学性质

固相上的肽三唑:该研究证明了末端炔烃与叠氮化物在固相上进行新型区域特异性铜(I)催化的 1,3-偶极环加成,在肽主链或侧链中生成 1,4-取代的[1,2,3]-三唑。该方法为肽三唑的合成提供了重大进展,在大多数情况下转化率和纯度均超过 95% (Tornøe, Christensen, & Meldal, 2002)。

双环 1,4-噻氮杂环的合成:一项研究展示了通过使氮杂二硫烷化合物与迈克尔受体反应来制备新的双环噻唑烷基-1,4-噻氮杂环。这些化合物显示出显着的抗菌和抗真菌活性,突出了它们在药物化学中的潜力 (Vairoletti 等人,2019)。

生物活性

氨基膦酸的抗菌活性:含有环丁烷和 1,3-噻唑结构的化合物对包括金黄色葡萄球菌和机会性分枝杆菌在内的各种细菌菌株表现出显着的体外抗菌活性。这表明它们作为抗菌剂的潜力 (Koparir 等人,2011)。

抗菌剂的合成和评价:另一项研究合成了新的含磺酰基部分的杂环化合物,并将其作为抗菌剂进行了评价。这些化合物对各种细菌和真菌病原体表现出有希望的结果,表明它们在开发新的抗菌剂方面的适用性 (Darwish 等人,2014)。

高级应用

环二肽合成:对高度官能化的 1,4-噻氮杂酮合成的研究开发了具有作为双重 ACE/NEP 抑制剂潜力的化合物的合成路线。这项工作说明了 1,4-噻氮杂烷衍生物在新型治疗剂开发中的多功能性 (Crescenza 等人,1999)。

筛选 BET 溴结构域配体的库:一项研究报道了一锅法合成 1,4-噻氮杂酮作为 1,4-噻氮杂烷的前体,后者被表征为新的 BET 溴结构域配体。这种合成方法提供了多种 3D 片段用于筛选库,强调了 1,4-噻氮杂烷在药物发现和开发中的作用 (Pandey 等人,2020)。

未来方向

Recent advances in the total synthesis of cyclobutane-containing natural products suggest that new strategies for the construction of cyclobutane rings have greatly emerged during the last decade . This could potentially open up new avenues for the synthesis and application of 3-Cyclobutyl-1,4-thiazepane in the future.

属性

IUPAC Name |

3-cyclobutyl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-3-8(4-1)9-7-11-6-2-5-10-9/h8-10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNAWUIOXCMYPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CSCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclobutyl-1,4-thiazepane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]benzonitrile](/img/structure/B2762366.png)

![Methyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2762369.png)

![6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762371.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2762381.png)

![ethyl 2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2762383.png)

![1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane](/img/structure/B2762385.png)